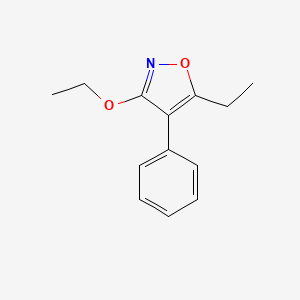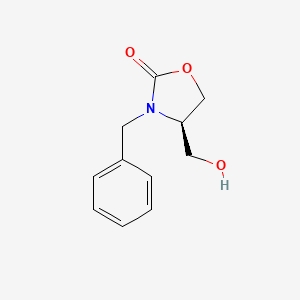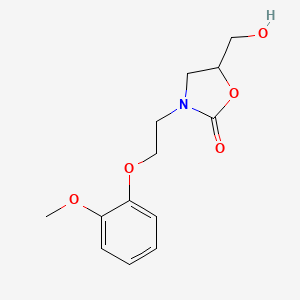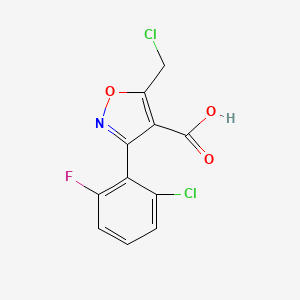![molecular formula C28H40O5 B584254 [(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate CAS No. 1350468-75-5](/img/structure/B584254.png)
[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate, also known as [(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate, is a useful research compound. Its molecular formula is C28H40O5 and its molecular weight is 456.623. The purity is usually 95%.
BenchChem offers high-quality [(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polyhydroxyalkanoates and Biodegradable Polymers
Polyhydroxyalkanoates (PHAs) are biodegradable polymers produced by microorganisms. They are synthesized from various monomers, including hydroxyalkanoic acids, which can form ester bonds similar to the functional groups in the compound of interest. PHAs have applications in producing biodegradable materials, offering an eco-friendly alternative to petroleum-based plastics. They are studied for their material properties, biocompatibility, and potential in various commercial applications. The primary challenge for PHA commercialization lies in their production cost compared to conventional plastics (Amara, 2010).
Bioremediation and Environmental Applications
Research on phenanthrene biodegradation by sphingomonads highlights the capability of certain microorganisms to metabolize polycyclic aromatic hydrocarbons (PAHs), which are hazardous environmental pollutants. This process is essential for bioremediation strategies aimed at cleaning contaminated soils and sediments. The metabolic pathways employed by these microorganisms offer insights into how complex organic molecules, potentially including the compound , could be broken down or transformed in environmental applications (Waigi et al., 2015).
Chemical and Biological Activity of Cyclopenta-fused Compounds
Cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs), which share structural similarities with the compound of interest, are studied for their environmental occurrence, chemistry, and biological activity. These compounds' structural features, particularly the cyclopentane ring, influence their chemical behavior and biological effects, including potential environmental hazards and interactions with living organisms. Understanding the biological activity of CP-PAHs contributes to risk assessment processes and provides a foundation for researching similar compounds (Brzuzan et al., 2013).
Propriétés
IUPAC Name |
[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O5/c1-4-6-8-25(30)32-19-11-13-20-18(16-19)10-12-22-21(20)14-15-28(3)23(22)17-24(29)27(28)33-26(31)9-7-5-2/h11,13,16,21-24,27,29H,4-10,12,14-15,17H2,1-3H3/t21-,22-,23+,24-,27+,28+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDCZSWASVHLRD-SKWSRTDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1C(CC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCCC)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)CCCC)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Hydroxy-4,5,7,7-tetramethylbicyclo[2.2.1]heptan-2-one](/img/structure/B584172.png)

![5-[(3-Benzoyloxy-9H-carbazol-4-yloxy)methyl]-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone](/img/structure/B584175.png)






![3-(2-Chloro-6-fluorophenyl)-5-(acetyloxymethyl)-4-isoxazolyl]carboxylic Acid](/img/structure/B584188.png)
![3-(2-Chloro-6-fluorophenyl)-5-(hydroxymethyl)-4-isoxazolyl]carboxylic Acid](/img/structure/B584189.png)
